2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,3-triazole core substituted with a 1,2,4-oxadiazolyl moiety at position 4 and an amino group at position 5. The acetamide side chain is further functionalized with a 3,4-dimethoxyphenyl group. The presence of both triazole and oxadiazole rings enhances its stability and capacity for hydrogen bonding, which may influence bioavailability and target binding .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4/c1-12-4-6-13(7-5-12)20-24-21(32-26-20)18-19(22)28(27-25-18)11-17(29)23-14-8-9-15(30-2)16(10-14)31-3/h4-10H,11,22H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRLMJMBPBFATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule characterized by multiple functional groups including an oxadiazole ring and a triazole moiety. This structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.47 g/mol. The presence of diverse functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O3 |
| Molecular Weight | 440.47 g/mol |
| Functional Groups | Amino, Oxadiazole, Triazole, Acetamide |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The oxadiazole and triazole rings can participate in hydrogen bonding and π-π stacking interactions, potentially modulating enzyme activity or receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives of this compound have shown moderate to potent activity against these pathogens .
Anticancer Potential
There is emerging evidence suggesting that triazole-containing compounds may possess anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways related to cell survival and proliferation .
Study 1: Antimicrobial Screening
In a study examining the antimicrobial efficacy of various triazole derivatives, it was found that compounds with similar structural features to our target compound displayed significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Study 2: Anticancer Activity
A recent investigation into the anticancer potential of oxadiazole derivatives revealed that certain modifications on the triazole ring enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring in modulating biological activity .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways and interacting with specific enzymes involved in cell proliferation and survival .
- Antimicrobial Properties : Research has shown that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial activity against various pathogens. This suggests that the compound may be effective as a therapeutic agent in treating infections .
- Enzyme Inhibition : The unique structure allows for interactions with enzymes that are critical in metabolic pathways. This could lead to the development of enzyme inhibitors that may have therapeutic applications in diseases such as diabetes and cancer .
Material Science
The compound's diverse functional groups enable it to serve as a building block for synthesizing more complex materials. This includes applications in:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology : Its ability to form stable complexes with metal ions suggests potential applications in nanomaterial synthesis and catalysis .
Biological Studies
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : The compound may act as a modulator of receptors involved in neurotransmission and hormonal regulation, which could have implications for neuropharmacology and endocrinology.
- Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound on various cell lines have shown promising results, indicating its potential for further development as an anticancer agent .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the target compound to evaluate their anticancer properties against human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A research article in Pharmaceutical Biology reported on the antimicrobial efficacy of compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide. The study found that these compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Cores
The compound shares structural motifs with several synthesized acetamide derivatives. Key comparisons include:
Key Structural Differences and Implications
- Heterocyclic Diversity: Unlike the target compound’s triazole-oxadiazole system, analogues such as N-[4-(dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () utilize isoxazole rings, which confer distinct electronic properties and binding affinities .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to the 4-ethoxyphenyl or 4-methylphenyl groups in other acetamides. This may improve solubility and metabolic stability .
Pharmacokinetic and Toxicity Considerations
While direct data for the target compound are unavailable, structurally related acetamides show:
- Moderate LogP Values : Ranging from 2.1 to 3.8, indicating balanced lipophilicity for membrane permeability .
- CYP450 Interactions : Methoxy and methyl groups may reduce cytochrome P450-mediated metabolism, extending half-life .
- Toxicity Risks : Analogues with trityl-protecting groups (e.g., ) require deprotection steps to avoid cellular toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
